![molecular formula C8H14N2O4 B13804642 1,3-Propanediol, 2-propylidene-, dicarbamate CAS No. 25451-47-2](/img/structure/B13804642.png)
1,3-Propanediol, 2-propylidene-, dicarbamate
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Overview
Description
1,3-Propanediol, 2-propylidene-, dicarbamate is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. It is a derivative of 1,3-propanediol and is characterized by the presence of two carbamate groups.
Preparation Methods
The synthesis of 1,3-Propanediol, 2-propylidene-, dicarbamate can be achieved through several methods. One common approach involves the reaction of 1,3-propanediol with phosgene to form the corresponding dichlorocarbonate derivative, which is then converted to the dicarbamate by ammoniation . This reaction is typically promoted by the addition of acid combining compounds such as sodium hydroxide or dialkylaniline . Industrial production methods often involve optimizing these reactions to ensure high yield and purity.
Chemical Reactions Analysis
1,3-Propanediol, 2-propylidene-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
Anti-Convulsant Activity
Research has shown that 1,3-Propanediol, 2-propylidene-, dicarbamate exhibits significant anti-convulsant properties. In studies involving mice, it demonstrated effectiveness in preventing electroshock seizures at relatively low doses (approximately 80 µg/kg) while maintaining a high safety profile with a mean lethal dose exceeding 8,000 mg/kg for oral administration . This makes it a candidate for further exploration in the development of anti-epileptic medications.
Formulation Development
The compound can be formulated into various dosage forms such as pills, tablets, or injections. Its solubility in organic solvents facilitates its use in pharmaceutical formulations aimed at treating neurological disorders .
Polymer Chemistry Applications
1,3-Propanediol is increasingly recognized for its role as a bio-based diol in polyester synthesis. Its applications include:
- Polyester Resins : The compound serves as a precursor in the production of high molecular weight polyesters used in coatings and plastics. It is particularly valuable in creating bio-based alternatives to traditional petrochemical-derived diols like 1,6-hexanediol and neopentylglycol .
- Coatings and Adhesives : Due to its favorable chemical properties, it is employed in the formulation of coatings that require durability and resistance to environmental degradation. These applications are critical in industries such as automotive and construction .
- Polyurethanes and Polycarbonates : The compound acts as a building block for polyurethanes and polycarbonates, which are essential materials in various consumer products ranging from foams to elastomers .
Case Study 1: Development of Anti-Convulsant Medications
A study highlighted the compound's potential as an anti-convulsant agent. Mice treated with varying doses exhibited a marked reduction in seizure activity without significant side effects at therapeutic doses. This study underscores the need for further clinical trials to evaluate its efficacy in human subjects.
Case Study 2: Bio-Based Polyester Production
Research conducted by Kluge et al. (2018) demonstrated that incorporating 1,3-propanediol into polyester formulations significantly enhanced their mechanical properties while reducing reliance on fossil fuels. The study emphasized the compound's role in promoting sustainability within the polymer industry by providing an eco-friendly alternative to traditional materials .
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-propylidene-, dicarbamate involves its interaction with specific molecular targets. It can modulate the activity of enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1,3-Propanediol, 2-propylidene-, dicarbamate can be compared with other similar compounds such as 2-phenyl-1,3-propanediol dicarbamate (Felbamate) . While both compounds share structural similarities, this compound is unique in its specific chemical properties and applications. Other similar compounds include 2-methylene-1,3-propanediol and 2,2-dimethyl-1,3-propanediyl dicarbamate .
Biological Activity
1,3-Propanediol, 2-propylidene-, dicarbamate is a compound of significant interest due to its diverse biological activities and applications in pharmaceuticals and materials science. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a dicarbamate functional group, which contributes to its unique reactivity and biological properties. Its molecular formula is C7H14N2O4, and it typically appears as a white crystalline solid. The compound exhibits solubility in organic solvents but limited solubility in water.
The biological activity of this compound primarily involves its interaction with various biological systems. Research indicates that the compound may influence central nervous system pathways, with potential applications in treating neurological disorders. The dicarbamate structure allows for interactions with neurotransmitter receptors and enzymes involved in metabolic processes.
Pharmacological Effects
- Anti-convulsant Activity : Studies have demonstrated that derivatives of this compound possess anti-convulsant properties. For instance, similar compounds have been shown to prevent electroshock seizures in animal models at relatively low doses .
- Cytotoxicity : The compound's derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives exhibit selective toxicity towards tumor cells while sparing normal cells.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in the field of infectious diseases.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Meprobamate | Dicarbamate | Anxiolytic drug; derived from 2-methyl-2-propyl-1,3-propanediol |
Carisoprodol | Dicarbamate | Muscle relaxant; more potent than meprobamate |
Ethylene glycol dicarbamate | Dicarbamate | Used in industrial applications; lower biological activity |
Butane-1,4-diyl dicarbamate | Dicarbamate | Similar synthesis route; used in polymer production |
This comparison highlights the unique pharmacological profile of this compound relative to its analogs.
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Study on Anti-convulsant Effects : In a controlled study involving mice, the administration of this compound resulted in significant protection against induced seizures without notable side effects such as sedation or muscle paralysis at therapeutic doses .
- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., HeLa and MCF-7), indicating potential for development as anti-cancer agents.
Properties
CAS No. |
25451-47-2 |
---|---|
Molecular Formula |
C8H14N2O4 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-(carbamoyloxymethyl)pent-2-enyl carbamate |
InChI |
InChI=1S/C8H14N2O4/c1-2-3-6(4-13-7(9)11)5-14-8(10)12/h3H,2,4-5H2,1H3,(H2,9,11)(H2,10,12) |
InChI Key |
WRIAZWHRIAAAMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(COC(=O)N)COC(=O)N |
Origin of Product |
United States |
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